molecular formula C14H13BrN2O3S B3453150 2-[N-(benzenesulfonyl)-4-bromoanilino]acetamide

2-[N-(benzenesulfonyl)-4-bromoanilino]acetamide

Cat. No.: B3453150
M. Wt: 369.24 g/mol
InChI Key: LYXWHHSVULFQRF-UHFFFAOYSA-N
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Description

2-[N-(benzenesulfonyl)-4-bromoanilino]acetamide is a chemical compound that has garnered attention in scientific research due to its potential biological activity and various applications. This compound belongs to the class of benzenesulfonamides, which are known for their diverse pharmacological properties, including antibacterial, antitumor, and antiviral effects .

Preparation Methods

The synthesis of 2-[N-(benzenesulfonyl)-4-bromoanilino]acetamide typically involves the reaction of 2-chloro-N-(4-sulfamoylphenyl)acetamide with ammonium thiocyanate in absolute ethanol. The mixture is refluxed for several hours, and the reaction progress is monitored using thin-layer chromatography (TLC) . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

2-[N-(benzenesulfonyl)-4-bromoanilino]acetamide undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[N-(benzenesulfonyl)-4-bromoanilino]acetamide involves the inhibition of carbonic anhydrase IX. This enzyme is overexpressed in many solid tumors and plays a role in maintaining the pH balance within cancer cells. By inhibiting this enzyme, the compound disrupts the tumor’s metabolic processes, leading to reduced cell proliferation and increased apoptosis .

Comparison with Similar Compounds

2-[N-(benzenesulfonyl)-4-bromoanilino]acetamide can be compared with other benzenesulfonamide derivatives:

Properties

IUPAC Name

2-[N-(benzenesulfonyl)-4-bromoanilino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrN2O3S/c15-11-6-8-12(9-7-11)17(10-14(16)18)21(19,20)13-4-2-1-3-5-13/h1-9H,10H2,(H2,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYXWHHSVULFQRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N(CC(=O)N)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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